molecular formula C19H21NO3S B14516320 Methyl 4-[(4-butoxybenzene-1-carbothioyl)amino]benzoate CAS No. 62516-89-6

Methyl 4-[(4-butoxybenzene-1-carbothioyl)amino]benzoate

Cat. No.: B14516320
CAS No.: 62516-89-6
M. Wt: 343.4 g/mol
InChI Key: ZBJXWUCRDXRBNU-UHFFFAOYSA-N
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Description

Methyl 4-[(4-butoxybenzene-1-carbothioyl)amino]benzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by its complex structure, which includes a butoxybenzene moiety and a carbothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-butoxybenzene-1-carbothioyl)amino]benzoate typically involves a multi-step process. One common method includes the reaction of 4-butoxybenzenethiol with methyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-butoxybenzene-1-carbothioyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

Methyl 4-[(4-butoxybenzene-1-carbothioyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-butoxybenzene-1-carbothioyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A simpler ester with similar structural features but lacking the butoxybenzene and carbothioyl groups.

    4-Butoxybenzenethiol: Contains the butoxybenzene moiety but lacks the ester and carbothioyl functionalities.

    Methyl 4-[(4-methoxybenzene-1-carbothioyl)amino]benzoate: Similar structure with a methoxy group instead of a butoxy group.

Uniqueness

Methyl 4-[(4-butoxybenzene-1-carbothioyl)amino]benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butoxy group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

Properties

CAS No.

62516-89-6

Molecular Formula

C19H21NO3S

Molecular Weight

343.4 g/mol

IUPAC Name

methyl 4-[(4-butoxybenzenecarbothioyl)amino]benzoate

InChI

InChI=1S/C19H21NO3S/c1-3-4-13-23-17-11-7-14(8-12-17)18(24)20-16-9-5-15(6-10-16)19(21)22-2/h5-12H,3-4,13H2,1-2H3,(H,20,24)

InChI Key

ZBJXWUCRDXRBNU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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